molecular formula C11H9Cl B169833 3-Chloro-1-methylnaphthalene CAS No. 104415-92-1

3-Chloro-1-methylnaphthalene

Cat. No. B169833
M. Wt: 176.64 g/mol
InChI Key: OXAHAOCNSXWPED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06511978B1

Procedure details

A three-neck round-bottomed flask was equipped with a reflux condenser and two addition funnels. Dry DME(200 ml) was introduced into the flask and 4-chloro-6-methyl-2-pyrone(3.24 g, 22.4 mmol) prepared according to the procedure described in a literature (see: M. J. D. Van Dam et F. KOGL, Recueil 83, 39, 1964) from 4-hydroxy-6-methyl-2-pyrone and phosphorusoxychloride, and trifluoroacetic acid(0.1 ml) were added thereto. Isoamylnitrite(3.15 g, 26.9 mmol) and anthranilic acid(3.69 g, 26.9 mmol) each dissolved in DME(50 ml) were introduced into the respective funnels. The isoamylnitrite solution and anthranilic acid solution were added dropwise simultaneously while keeping the reflux condition. After confirming that the starting materials were completely used, addition was stopped and the reaction solution was cooled. The solvent was removed under reduced pressure and the residue was dissolved in methyene chloride(100 ml) and the organic layer was sequentially washed with 5% aqueous hydrochloric acid solution, 5% aqueous sodium hydroxide solution and water. The organic layer was dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to column chromatography(eluent: n-hexane/ethylacetate=9/1, v/v) to give 2.60 g(14.7 mmol, Yield 55%) of the title compound.
Quantity
3.24 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
n-hexane ethylacetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.1 mL
Type
reactant
Reaction Step Five
Quantity
3.15 g
Type
reactant
Reaction Step Six
Quantity
3.69 g
Type
reactant
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
55%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])O[C:4](=O)[CH:3]=1.O[C:11]1[CH:16]=[C:15](C)O[C:13](=O)[CH:12]=1.P(Cl)(Cl)(Cl)=O.FC(F)(F)C(O)=O.C(ON=O)CC(C)C.C(O)(=O)C1C(=CC=CC=1)N>COCCOC.CCCCCC.C(OC(=O)C)C>[Cl:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:13]2[C:4]([CH:3]=1)=[CH:15][CH:16]=[CH:11][CH:12]=2 |f:7.8|

Inputs

Step One
Name
Quantity
3.24 g
Type
reactant
Smiles
ClC1=CC(OC(=C1)C)=O
Name
Quantity
200 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
n-hexane ethylacetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC(OC(=C1)C)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Five
Name
Quantity
0.1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Six
Name
Quantity
3.15 g
Type
reactant
Smiles
C(CC(C)C)ON=O
Name
Quantity
3.69 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)ON=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-neck round-bottomed flask was equipped with a reflux condenser
ADDITION
Type
ADDITION
Details
two addition funnels
CUSTOM
Type
CUSTOM
Details
prepared
ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
were introduced into the respective funnels
ADDITION
Type
ADDITION
Details
addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methyene chloride(100 ml)
WASH
Type
WASH
Details
the organic layer was sequentially washed with 5% aqueous hydrochloric acid solution, 5% aqueous sodium hydroxide solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C2=CC=CC=C2C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14.7 mmol
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.